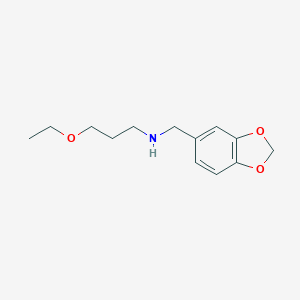
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine, also known as Benzofury or 6-APB, is a designer drug that belongs to the class of amphetamines. It was first synthesized in 1993 by David E. Nichols, an American pharmacologist, and is structurally related to MDA (3,4-methylenedioxyamphetamine). Benzofury is known to produce euphoric and empathogenic effects, making it a popular recreational drug. However,
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine acts on the monoamine transporters, which are responsible for the reuptake of serotonin, norepinephrine, and dopamine. By inhibiting the reuptake of these neurotransmitters, this compound increases their levels in the synaptic cleft, leading to increased neurotransmission. It also stimulates the release of these neurotransmitters from the presynaptic neuron, further increasing their levels.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory problems. It also causes the release of oxytocin, a hormone that is associated with social bonding and trust. This may explain its empathogenic effects.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine has several advantages and limitations for lab experiments. Its mechanism of action is well understood, and it has been used in various animal studies to investigate the effects of SNDRA drugs. However, its potential for abuse and neurotoxicity limit its use in human studies. Additionally, its legal status in many countries may restrict its availability for research purposes.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine. One area of interest is its potential for treating psychiatric disorders, such as depression and anxiety. Its ability to increase social bonding may also have applications in the treatment of autism spectrum disorders. Additionally, further studies are needed to investigate its potential for neurotoxicity and long-term effects on the brain.
Conclusion:
In conclusion, this compound is a designer drug that has been used in scientific research to study its effects on the central nervous system. Its mechanism of action is similar to that of other amphetamines, and it has been found to produce a range of biochemical and physiological effects. While it has several advantages for lab experiments, its potential for abuse and neurotoxicity limit its use in human studies. Future research may focus on its potential for treating psychiatric disorders and its long-term effects on the brain.
合成方法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine involves the reaction of 3-ethoxypropan-1-amine with safrole in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified through recrystallization. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), meaning it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other amphetamines, such as MDMA and amphetamine.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-ethoxypropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-15-7-3-6-14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8,14H,2-3,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYCBGYJNOOFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B510442.png)
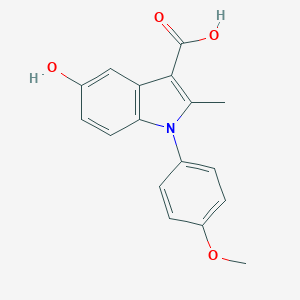
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B510445.png)
![3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B510448.png)
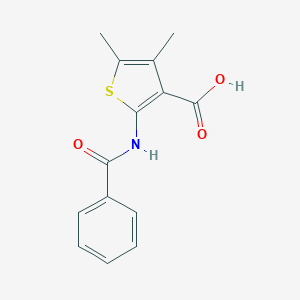
![N-[2-(1-Piperidinylcarbonyl)phenyl]benzamide](/img/structure/B510461.png)

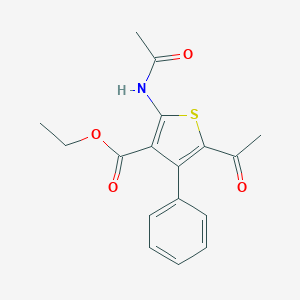
![2-{[(4-Methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B510469.png)
![3-amino-2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B510474.png)
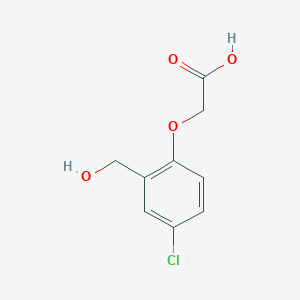
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B510480.png)
![2-[2-(4-bromophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B510482.png)
![4-({[4-(dimethylamino)benzyl]amino}methyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B510495.png)